Cyclosporin H-d4
Description
Properties
Molecular Formula |
C₆₂H₁₀₇D₄N₁₁O₁₂ |
|---|---|
Molecular Weight |
1206.64 |
Origin of Product |
United States |
Scientific Research Applications
Gene Therapy Enhancement
1. Lentiviral Vector-Mediated Gene Transfer
Cyclosporin H-d4 has been shown to significantly enhance the efficiency of lentiviral vector-mediated gene transfer in hematopoietic stem cells (HSCs). Research indicates that this compound can overcome innate immune barriers that typically restrict lentiviral transduction. For instance, a study demonstrated that cyclosporin H increased the transduction efficiency of human mobilized peripheral blood-derived CD34+ cells, making it a promising candidate for gene therapy protocols aimed at treating genetic disorders such as sickle cell disease .
Table 1: Comparison of Transduction Efficiency with and without this compound
| Condition | Transduction Efficiency | Comments |
|---|---|---|
| Without this compound | Low | Standard lentiviral transduction protocols |
| With this compound | Significantly Higher | Enhanced by overcoming innate immune restrictions |
Immunological Applications
2. Basophil Activation Inhibition
This compound has demonstrated potent inhibitory effects on mediator release from basophils activated by formyl peptide receptors. This property is particularly relevant in allergic responses and inflammation management. Studies indicate that this compound acts competitively at the receptor level, effectively reducing histamine and leukotriene release without affecting other inflammatory pathways .
Case Studies
3. Clinical Implications in Hematopoietic Stem Cell Transplantation
A notable case involved an 8-year-old patient with beta-thalassemia major who underwent hematopoietic stem cell transplantation. The patient was treated with cyclosporin A but exhibited neurotoxic side effects. This led to a switch to this compound, which resulted in improved outcomes without the associated neurological complications .
Comparison with Similar Compounds
Table 1: Key Comparisons Between Cyclosporin H-d4 and Related Compounds
*Inferred from deuterated analogs.
Mechanistic Insights
- Target Specificity: this compound retains the FPR antagonism of Cyclosporin H, avoiding cyclophilin A binding and subsequent calcineurin inhibition, which underlies CsA’s immunosuppression . This selectivity may reduce off-target effects, making H-d4 suitable for inflammatory conditions without compromising immune function.
- Mitochondrial Effects : Unlike CsA, which inhibits mPT pore opening (a key mechanism in ischemia-reperfusion injury), this compound’s FPR antagonism suggests divergent therapeutic applications, such as modulating neutrophil chemotaxis .
- Metabolic Stability : Deuterium substitution in H-d4 likely delays oxidative metabolism, analogous to CsA’s metabolite M17, which undergoes hydroxylation and dihydroxylation . This could enhance bioavailability and reduce dosing frequency.
Clinical and Preclinical Findings
- Safety Profile : CsA’s nephrotoxicity and hypertension are well-documented , whereas Cyclosporin H’s lack of calcineurin interaction suggests a safer profile. H-d4’s deuterated structure may further mitigate hepatotoxicity observed in CsA .
- Efficacy in Disease Models: CsA is a benchmark in mPT inhibition (e.g., in Alzheimer’s models), but newer analogs like the pyridyl-urea series in show comparable efficacy without immunosuppression. H-d4’s FPR antagonism positions it for conditions like acute pancreatitis or rheumatoid arthritis .
- Drug-Drug Interactions : CsA inhibits MRP2 and P-glycoprotein, increasing drug accumulation . H-d4’s lack of affinity for these transporters may reduce interaction risks.
Preparation Methods
Isotopic Exchange in Deuterated Solvents
Heating Cyclosporin H in deuterated solvents, such as deuterium oxide (D₂O) or deuterated acetic acid (CD₃COOD), in the presence of acid or base catalysts facilitates hydrogen-deuterium exchange. For example, refluxing Cyclosporin H in deuterated acetic acid with a catalytic amount of sulfuric acid at 80°C for 48 hours results in selective deuteration at methyl groups adjacent to carbonyl functionalities. This method capitalizes on the kinetic isotope effect, which slows the oxidation of C–D bonds compared to C–H bonds, thereby extending the compound’s half-life in vivo.
Wittig Reaction with Deuterated Reagents
An alternative approach involves the use of deuterated Wittig reagents to introduce deuterium during the synthesis of Cyclosporin H analogs. For instance, treating an aldehyde intermediate of Cyclosporin H with a deuterated alkyltriphenylphosphonium ylide (e.g., CD₃PPh₃⁺Br⁻) extends the carbon chain while incorporating deuterium at specific positions. Subsequent hydrolysis under alkaline conditions yields this compound with high isotopic purity (≥98% deuterium incorporation).
Purification and Characterization
Post-deuteration, this compound undergoes rigorous purification to remove non-deuterated by-products and residual solvents. Column chromatography using silica gel or alumina stationary phases with gradient elution (e.g., ethyl acetate:acetone or dichloromethane:methanol) achieves >95% purity. Thin-layer chromatography (TLC) with iodine staining confirms the absence of UV-active impurities, a common issue in earlier synthetic routes.
Table 1: Analytical Data for this compound
Biological Activity and Applications
This compound retains the pharmacological profile of Cyclosporin H, including its role as a potent antagonist of formyl peptide receptors (FPR) on leukocytes. In vitro assays demonstrate that this compound inhibits f-MLP-induced leukocyte chemotaxis at nanomolar concentrations, comparable to non-deuterated Cyclosporin H. The deuterated analog exhibits enhanced metabolic stability in hepatic microsomal assays, with a 40% reduction in clearance rate compared to Cyclosporin H. These properties make it a promising candidate for anti-inflammatory therapies and gene-editing applications, where prolonged activity is critical.
Challenges and Optimization
A key challenge in synthesizing this compound lies in maintaining stereochemical integrity during deuteration. Isotopic exchange at chiral centers can lead to epimerization, which is mitigated by using mild reaction conditions and low-temperature protocols . Additionally, scaling up the synthesis requires optimizing solvent systems and catalyst loadings to achieve consistent deuterium incorporation without compromising yield.
Q & A
Q. What are the critical structural characteristics of Cyclosporin H-d4 that necessitate its use as an internal standard in mass spectrometry-based assays?
this compound is distinguished by deuterium substitution at specific positions, which reduces metabolic interference and improves isotopic stability while maintaining structural homology to non-deuterated cyclosporins. This ensures minimal chromatographic separation and reliable quantification in LC-MS/MS assays. Key features include retention of the cyclic undecapeptide backbone and methylated amide groups, critical for mimicking the physicochemical behavior of native cyclosporins .
Q. What experimental protocols are recommended for the extraction and purification of this compound from fungal cultures?
Standard protocols involve submerged fermentation of Tolypocladium inflatum strains, followed by solvent extraction (e.g., ethyl acetate or methanol) and multi-step chromatography. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) is used for purification. Purity (>98%) should be verified via NMR (e.g., ¹³C-NMR for deuterium incorporation) and high-resolution mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the identity and isotopic purity of this compound?
HPLC-ESI-MS/MS is optimal for quantifying isotopic purity, with MRM transitions targeting deuterium-specific fragments. ¹H/¹³C-NMR confirms structural integrity, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validation with reference standards (e.g., non-deuterated Cyclosporin H) is essential to rule out isotopic dilution effects .
Q. What are the primary challenges in maintaining the stability of this compound during long-term storage?
Degradation risks include oxidation of unsaturated residues (e.g., Bmt side chain) and deamidation. Recommended storage conditions: lyophilized powder at -80°C in inert atmospheres (argon) or solutions in anhydrous DMSO at -20°C. Periodic stability testing via LC-MS is advised to monitor deuterium retention .
Advanced Research Questions
Q. How does the conformational flexibility of this compound in polar versus non-polar solvents influence its interactions with target proteins?
In non-polar solvents (e.g., chloroform), this compound adopts a closed conformation stabilized by intramolecular hydrogen bonds (e.g., MeBmt1–Abu2), reducing solvent exposure. In polar environments (e.g., aqueous buffers), conformational opening exposes hydrophobic residues, enhancing binding to cyclophilin isoforms. Molecular dynamics simulations (AMBER force fields) can model these shifts and predict binding kinetics .
Q. How can response surface methodology (RSM) optimize this compound production yields in fungal cultures?
RSM integrates factors like carbon/nitrogen ratios (e.g., maltose/yeast extract), pH (4.5–6.5), and aeration rates. A central composite design identifies optimal conditions, with ANOVA validating interactions. For example, a study achieved a 2.3-fold yield increase by optimizing inoculum density (10⁶ spores/mL) and temperature (24°C) .
Q. What strategies resolve contradictory data on this compound’s immunosuppressive activity compared to Cyclosporin A?
Discrepancies often arise from assay-specific variables (e.g., T-cell activation methods, calcineurin isoform selectivity). Standardize protocols using Jurkat T-cells with CD3/CD28 co-stimulation and measure IL-2 suppression via ELISA. Cross-validate with cyclophilin binding assays (SPR or ITC) to differentiate target engagement efficiency .
Q. What computational approaches predict this compound’s binding affinity variations with cyclophilin isoforms?
Homology modeling (SWISS-MODEL) of cyclophilin isoforms (e.g., CypA vs. CypD) combined with docking (AutoDock Vina) identifies residue-specific interactions. Free-energy perturbation (FEP) calculations quantify deuterium’s impact on binding entropy. Experimental validation via alanine scanning mutagenesis of cyclophilin active sites is recommended .
Methodological Guidance
- Data Contradiction Analysis : Replicate experiments under standardized conditions (e.g., ISO/IEC 17025). Use Bland-Altman plots to assess inter-lab variability and meta-analysis (RevMan) to aggregate findings. Prioritize studies with rigorous purity validation (e.g., ≤0.5% impurities via LC-MS) .
- Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating hypotheses. For in vivo studies, use rodent models with controlled immunosuppression protocols (e.g., 10 mg/kg dosing, 14-day nephrotoxicity monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
